9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine
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Overview
Description
9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine is a complex organic compound that belongs to the class of fluorene derivatives.
Preparation Methods
The synthesis of 9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with the corresponding aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of OLEDs, dye-sensitized solar cells, and non-linear optical materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of OLEDs, it functions by emitting light when an electric current is applied, due to its high photoluminescence and electroluminescence efficiencies . The pathways involved include the excitation of electrons and their subsequent relaxation, which results in the emission of light.
Comparison with Similar Compounds
Similar compounds include other fluorene derivatives such as 9,9-dimethyl-N,N-diphenyl-9H-fluoren-2-amine and 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine . Compared to these, 9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine exhibits unique properties such as enhanced two-photon absorption, making it particularly suitable for applications in photonics and optoelectronics .
Properties
Molecular Formula |
C56H45N |
---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine |
InChI |
InChI=1S/C56H45N/c1-3-55(4-2)53-38-41(32-36-49(53)50-37-35-46(39-54(50)55)57(44-20-10-6-11-21-44)45-22-12-7-13-23-45)29-28-40-30-33-43(34-31-40)56(42-18-8-5-9-19-42)51-26-16-14-24-47(51)48-25-15-17-27-52(48)56/h5-39H,3-4H2,1-2H3/b29-28+ |
InChI Key |
NGVPTMGYYAQJMS-ZQHSETAFSA-N |
Isomeric SMILES |
CCC1(C2=C(C=CC(=C2)/C=C/C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)CC |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7)C8=C1C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)CC |
Origin of Product |
United States |
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